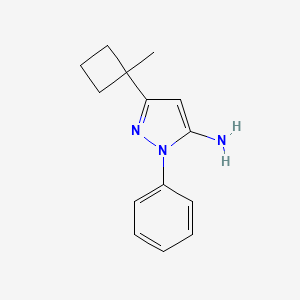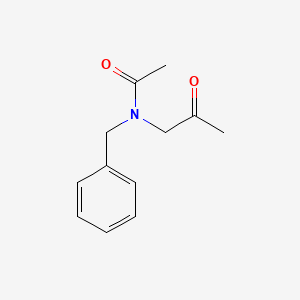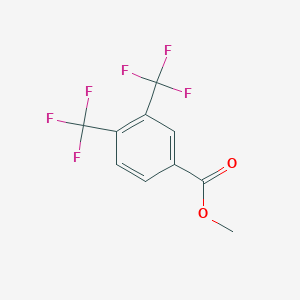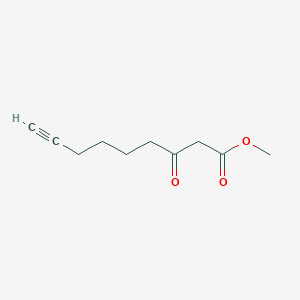![molecular formula C9H9N3O B13976769 7-Amino-3-methyl[1,8]naphthyridin-2-ol CAS No. 1931-46-0](/img/structure/B13976769.png)
7-Amino-3-methyl[1,8]naphthyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-3-methyl[1,8]naphthyridin-2-ol is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes an amino group at the 7th position, a methyl group at the 3rd position, and a hydroxyl group at the 2nd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Métodos De Preparación
The synthesis of 7-Amino-3-methyl[1,8]naphthyridin-2-ol can be achieved through various synthetic routes. One common method involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another approach is the Friedländer synthesis, which uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Industrial production methods often focus on optimizing these reactions for higher yields and eco-friendly processes.
Análisis De Reacciones Químicas
7-Amino-3-methyl[1,8]naphthyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like selenium dioxide to form corresponding aldehydes.
Reduction: Reduction reactions can be performed to modify the functional groups on the naphthyridine ring.
Substitution: The amino and hydroxyl groups on the naphthyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include selenium dioxide, various acids and bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Amino-3-methyl[1,8]naphthyridin-2-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Amino-3-methyl[1,8]naphthyridin-2-ol involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts bacterial cell wall synthesis or inhibits essential enzymes . In anticancer applications, it induces apoptosis or necrosis in cancer cells by interacting with specific cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
7-Amino-3-methyl[1,8]naphthyridin-2-ol can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridines: Known for their anticancer and antimicrobial activities.
1,5-Naphthyridines: These compounds exhibit a wide range of biological activities and are used in medicinal chemistry.
1,8-Naphthyridines: Similar to this compound, these compounds are used in various scientific and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1931-46-0 |
|---|---|
Fórmula molecular |
C9H9N3O |
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
7-amino-3-methyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H9N3O/c1-5-4-6-2-3-7(10)11-8(6)12-9(5)13/h2-4H,1H3,(H3,10,11,12,13) |
Clave InChI |
SOGDUVFLHGEYGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(NC1=O)N=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-6-methylpyrido[4,3-d]pyrimidin-5-one](/img/structure/B13976696.png)

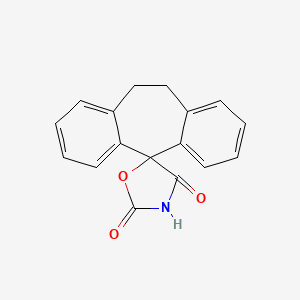
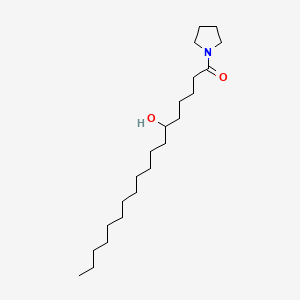
![1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone](/img/structure/B13976720.png)
![6-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13976724.png)
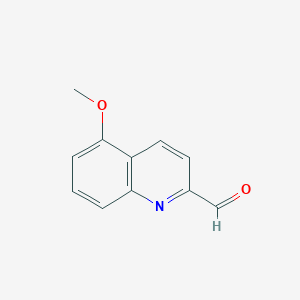
![6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)

